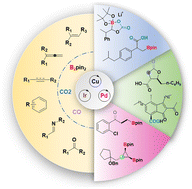Transforming carbon dioxide and carbon monoxide into value-added products: boracarboxylation and boracarbonylation
Catalysis Science & Technology Pub Date: 2023-10-30 DOI: 10.1039/D3CY01181J
Abstract
The synthesis of high-value molecules from economical and renewable sources has witnessed renewed interest in recent years. Specifically, catalytic fixations of C1 oxygenate (CO2 and CO) into useful compounds represent an extensive implication owing to their ability to use greenhouse gases. In this respect, the boracarboxylation of unsaturated substrates with boron and CO2 is of particular interest owing to the wide applicability of C–B bonds in various chemical transformations. Further, many novel procedures for the simultaneous addition of boron and carbonyl groups (boracarbonylation) across alkenes in a regioselective manner have been developed, enabling the construction of complex molecules. Over the last decade, significant steps have been taken to access boron-functionalized complex organic molecules by employing transition-metal catalysts for the effective utilization of CO2 and CO for various organic transformations. These strategies have proven to be convenient, straightforward, and broadly applicable. In this review, we present an overview of catalytic boracarboxylation and boracarbonylation processes as well as the underlying mechanisms.


Recommended Literature
- [1] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [2] Designing Ce single-atom-sites coupled with CeO2 nanoparticles for oxygen reduction enhancement†
- [3] Organic chemistry
- [4] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [5] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [6] Salt modified starch: sustainable, recyclable plastics
- [7] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [8] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology
- [9] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [10] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization

Journal Name:Catalysis Science & Technology
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 16817-43-9









